Cas no 1795483-89-4 (N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide)

N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
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- インチ: 1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21)
- InChIKey: CIMXDWUQBYQPNZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1O)(=O)COC1=C2C(=NC=C1)CCCC2
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6493-1076-25mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-5mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-2mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-2μmol |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-1mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6493-1076-4mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6493-1076-20μmol |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-3mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-10μmol |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6493-1076-15mg |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
1795483-89-4 | 15mg |
$133.5 | 2023-09-08 |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide 関連文献
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N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamideに関する追加情報
N-(2-Hydroxyphenyl)-2-(5,6,7,8-Tetrahydroquinolin-4-Yloxy)Acetamide: A Comprehensive Overview
N-(2-Hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide, identified by the CAS number 1795483-89-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a hydroxyl group attached to a phenyl ring and a tetrahydroquinoline moiety linked via an ether oxygen to an acetamide group. The molecule's intricate architecture makes it a subject of interest in both academic and industrial research.
The synthesis of N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, reducing production costs and enhancing yield. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the efficiency of constructing the tetrahydroquinoline ring system.
From a pharmacological perspective, this compound has shown promising results in preliminary studies. Its ability to interact with specific biological targets suggests potential applications in drug development. For example, recent research indicates that the compound may exhibit anti-inflammatory properties due to its interaction with cyclooxygenase enzymes. Additionally, studies on its bioavailability and metabolic stability are ongoing, with early data suggesting favorable pharmacokinetic profiles.
The structural versatility of N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide also lends itself to applications beyond pharmacology. In materials science, the compound has been explored as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it a valuable building block for constructing high-performance materials with tailored properties.
Recent collaborative efforts between academic institutions and industry have further expanded our understanding of this compound's potential. For instance, computational modeling techniques have been employed to predict its interaction with various biological systems. These simulations provide valuable insights into its mechanism of action and guide experimental designs for future studies.
In conclusion, N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS No. 1795483-89-4) represents a multifaceted compound with diverse applications across multiple disciplines. Its synthesis continues to be refined through innovative methodologies, while its pharmacological and material properties remain subjects of intense research. As advancements in chemical synthesis and computational modeling continue to evolve, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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